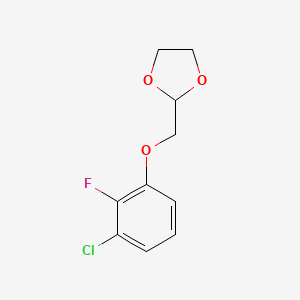

2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane

Description

2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane is a cyclic ether derivative featuring a 1,3-dioxolane ring substituted with a phenoxymethyl group bearing chlorine and fluorine atoms at the 3- and 2-positions, respectively. This compound belongs to a broader class of 1,3-dioxolane derivatives, which are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their stability and tunable reactivity .

Properties

Molecular Formula |

C10H10ClFO3 |

|---|---|

Molecular Weight |

232.63 g/mol |

IUPAC Name |

2-[(3-chloro-2-fluorophenoxy)methyl]-1,3-dioxolane |

InChI |

InChI=1S/C10H10ClFO3/c11-7-2-1-3-8(10(7)12)15-6-9-13-4-5-14-9/h1-3,9H,4-6H2 |

InChI Key |

RICQMMPIXXXKHI-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)COC2=C(C(=CC=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone for constructing ether linkages. For 2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane, this method involves deprotonating 3-chloro-2-fluorophenol to form a phenoxide ion, which subsequently reacts with 2-(halomethyl)-1,3-dioxolane (e.g., 2-(bromomethyl)-1,3-dioxolane).

Reaction Conditions:

-

Base: Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 140°C.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance phenoxide stability and reaction efficiency.

-

Yield: Analogous reactions under these conditions achieve 70–87% yields.

Mechanistic Insights:

The phenoxide ion nucleophilically attacks the electrophilic carbon of the halomethyl-dioxolane, displacing the halide. Steric hindrance from the 3-chloro and 2-fluoro substituents may slightly reduce reactivity compared to unsubstituted phenols.

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative under milder conditions, utilizing 3-chloro-2-fluorophenol and 1,3-dioxolane-2-methanol.

Reaction Conditions:

-

Reagents: Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

-

Solvent: Tetrahydrofuran (THF) or dichloromethane at 0–25°C.

Advantages:

Epoxide Ring-Opening and Cyclization

Epichlorohydrin ((chloromethyl)ethylene oxide) reacts with 3-chloro-2-fluorophenol to form a glycidyl ether intermediate, which cyclizes under acidic conditions to yield the dioxolane.

Reaction Conditions:

Challenges:

Optimization Strategies

Solvent and Temperature Effects

Solvent Selection:

-

Polar aprotic solvents (DMF, DMSO) enhance ionic intermediates in Williamson synthesis.

-

Ester solvents (isobutyl acetate) improve crystallinity during purification.

Temperature Modulation:

Catalytic Additives

-

Tetramethylammonium chloride accelerates fluoride displacement in halogen-exchange reactions, potentially applicable to halomethyl-dioxolane activation.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

Purification and Characterization

Chromatographic Techniques

Recrystallization

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Williamson Ether Synthesis | Cs₂CO₃, DMF, 140°C | 70–87% | 95–98% | High |

| Mitsunobu Reaction | DEAD, PPh₃, THF, 25°C | 75–90% | 97–99% | Moderate |

| Epoxide Cyclization | H₂SO₄, 80°C | ~80% | 90–95% | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure facilitates modifications that enhance the efficacy of drug candidates, particularly those targeting specific diseases. The incorporation of the dioxolane ring provides stability and improves the pharmacokinetic properties of the resulting drugs.

Case Studies

- Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit potential anticancer activity. Studies have shown that modifications to the dioxolane structure can lead to compounds with enhanced cytotoxicity against cancer cell lines.

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Agricultural Chemicals

Formulation of Agrochemicals

The compound is also significant in the formulation of agrochemicals such as pesticides and herbicides. Its chemical properties contribute to improved crop protection and yield by providing effective solutions against pests and diseases.

Research Findings

- Pesticidal Efficacy : Studies indicate that formulations incorporating this compound show increased efficacy against common agricultural pests compared to traditional pesticides.

- Environmental Impact : Research is ongoing to assess the environmental impact of using this compound in agricultural settings, focusing on its biodegradability and potential effects on non-target organisms.

Material Science

Development of New Materials

In material science, 2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane is explored for its potential in developing new materials, particularly polymers. The dioxolane ring enhances thermal stability and mechanical properties, making it suitable for various industrial applications.

Applications in Polymers

- Thermal Stability : Polymers synthesized using this compound exhibit superior thermal stability, which is crucial for high-performance materials.

- Mechanical Properties : The incorporation of the dioxolane structure into polymer matrices has been shown to improve tensile strength and flexibility.

Research in Organic Chemistry

As a versatile building block, this compound plays a crucial role in organic synthesis reactions. It allows researchers to create complex molecules efficiently, facilitating advancements in chemical research.

Synthetic Routes

The synthesis typically involves:

- Starting Materials : Reaction of 3-chloro-2-fluorophenol with formaldehyde and ethylene glycol.

- Reaction Conditions : Acidic conditions are employed to promote cyclization and formation of the dioxolane ring.

Mechanism of Action

The mechanism of action of 2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane, highlighting variations in substituents and their positions:

Key Observations :

- Substituent Position : The position of halogens (Cl, F, Br) on the phenyl ring significantly impacts biological activity. For example, QC-57 lacks halogen substituents but shows potent HO-1 inhibition (IC50 = 0.76 µM) due to its imidazole and phenylethyl groups .

Pharmacological and Functional Comparisons

Heme Oxygenase (HO) Inhibition

- QC-57 : Exhibits high selectivity for HO-1 (IC50 = 0.76 µM) over HO-2 (IC50 = 100 µM), attributed to its "double-clamp" binding mode involving imidazole and dioxolane groups .

- Azalanstat Analogs : Replacement of imidazole with triazole or tetrazole reduces cytochrome P450 inhibition, improving drug safety profiles .

Anticancer Potential

- While direct data for the target compound are unavailable, QC-57 derivatives have shown tumor size reduction in breast cancer models, suggesting that halogenated dioxolanes may similarly modulate cancer pathways .

Physicochemical Properties

Notes:

Biological Activity

2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane is a synthetic compound notable for its unique structural features, including a dioxolane ring and a chlorofluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. Its molecular formula is , with a molecular weight of approximately 232.64 g/mol .

Chemical Structure

The compound's structure significantly influences its biological activity. The presence of both chlorine and fluorine atoms on the phenyl ring enhances the compound's reactivity and selectivity towards various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClFO3 |

| Molecular Weight | 232.64 g/mol |

| Melting Point | Not specified |

| Purity | Min. 95% |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antiparasitic Activity : Similar compounds have shown efficacy against various parasitic infections, suggesting potential in treating diseases caused by parasites .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be critical in therapeutic applications .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in infectious disease treatment .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The dioxolane structure may stabilize these interactions, enhancing the compound's overall biological efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antiparasitic Studies : A study indicated that compounds with similar structural motifs showed significant antiparasitic activity with EC50 values as low as against Plasmodium falciparum .

- Enzyme Interaction : Research on enzyme inhibition demonstrated that similar dioxolane derivatives could effectively inhibit target enzymes involved in metabolic pathways, providing a basis for further exploration of this compound in drug development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane | Dioxolane ring with chloropropyl group | Different substituent leads to varied reactivity |

| 2-(4-Fluorophenoxy)methyl-1,3-dioxolane | Dioxolane ring with para-fluorophenyl | Different position of fluorine affects properties |

| 2-(2-Fluorophenoxy)methyl-1,3-dioxolane | Dioxolane ring with ortho-fluorophenyl | Positioning of fluorine alters biological activity |

The unique combination of substituents in this compound may enhance its biological activity compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane, and how can purity be optimized?

Methodological Answer: The synthesis typically involves:

- Step 1: Reacting 3-chloro-2-fluorophenol with a chloromethyl-dioxolane precursor under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) to form the ether linkage .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Optimization: Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC. Recrystallization from ethanol/water mixtures can further enhance purity (>95%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation:

- Physicochemical Properties:

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of halogen substitutions on the phenyl ring of 1,3-dioxolane derivatives?

Methodological Answer:

- Step 1: Synthesize analogs with varied halogen positions (e.g., 2-fluoro vs. 3-chloro) using methods from and .

- Step 2: Test bioactivity (e.g., acetylcholinesterase inhibition) via in vitro assays (IC₅₀ measurements) .

- Step 3: Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with enzyme active sites (e.g., human AChE PDB: 3HOK) .

- Key Insight: Chlorine at the 3-position enhances steric interactions with hydrophobic pockets, while fluorine at the 2-position improves metabolic stability .

Q. What experimental strategies can address discrepancies in reported biological activities of structurally similar 1,3-dioxolane derivatives?

Methodological Answer:

- Approach 1: Conduct comparative assays under standardized conditions (e.g., identical cell lines, enzyme batches) to isolate substituent effects .

- Approach 2: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and resolve conflicting inhibition data .

- Approach 3: Analyze meta-data from public databases (e.g., PubChem, ChEMBL) to identify outliers caused by assay variability .

Q. How to design a study to evaluate the inhibitory effects of this compound on acetylcholinesterase (AChE)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.